molecular formula C11H14ClNO4S B15309876 tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate

tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate

Cat. No.: B15309876
M. Wt: 291.75 g/mol
InChI Key: QFHKUAHXVJRYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate: is an organic compound with the chemical formula C11H14ClNO4S . It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate typically involves organic synthesis methods. One common route includes the reaction of tert-butyl carbamate with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and carbamates .

Biology and Medicine: In the field of biomedicine, this compound is used as a research reagent to study enzyme inhibition and protein interactions.

Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate involves its ability to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Uniqueness: The presence of the chlorosulfonyl group in tert-Butyl (2-(chlorosulfonyl)phenyl)carbamate makes it unique compared to other carbamates. This functional group imparts distinct reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

tert-butyl N-(2-chlorosulfonylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h4-7H,1-3H3,(H,13,14)

InChI Key

QFHKUAHXVJRYDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.